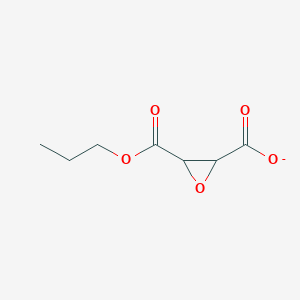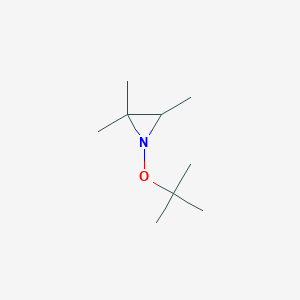
1-tert-Butoxy-2,2,3-trimethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-2,2,3-trimethylaziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound is characterized by the presence of a tert-butoxy group and three methyl groups attached to the aziridine ring, making it a unique and interesting molecule for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2,2,3-trimethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethylaziridine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butoxy-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxylated products.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted aziridines with various functional groups.
Applications De Recherche Scientifique
1-tert-Butoxy-2,2,3-trimethylaziridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-2,2,3-trimethylaziridine involves its high ring strain and reactivity, which make it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets through nucleophilic or electrophilic attack, leading to the formation of new chemical bonds and products. The pathways involved in its reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
- 1-Butoxy-2,2,3-trimethylaziridine
- 1-Methoxy-2,2,3-trimethylaziridine
- 1-Ethoxy-2,2,3-trimethylaziridine
Comparison: 1-tert-Butoxy-2,2,3-trimethylaziridine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where the tert-butoxy group can influence the reactivity and selectivity of the compound.
Propriétés
Numéro CAS |
66443-94-5 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2,2,3-trimethyl-1-[(2-methylpropan-2-yl)oxy]aziridine |
InChI |
InChI=1S/C9H19NO/c1-7-9(5,6)10(7)11-8(2,3)4/h7H,1-6H3 |
Clé InChI |
QRADLIUIEIXOJD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1OC(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


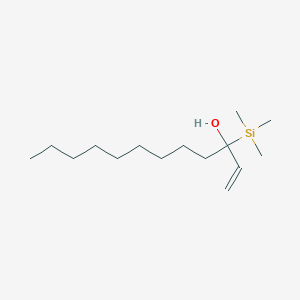
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
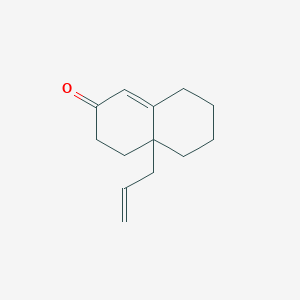
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
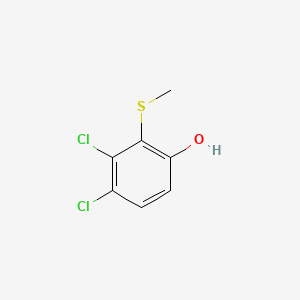
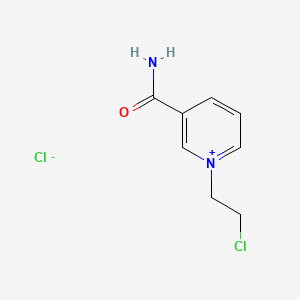
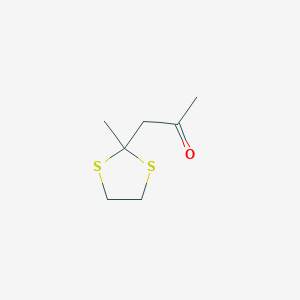
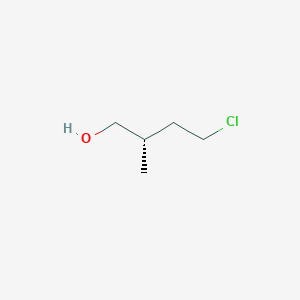
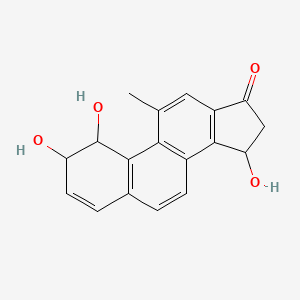
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

